

Synthetic Route to 5,22-Dioxokopsane: An Application Note and Detailed Protocol

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Compound of Interest		
Compound Name:	5,22-Dioxokopsane	
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Abstract

This document provides a detailed guide to the total synthesis of **5,22-Dioxokopsane**, a complex heptacyclic indole alkaloid. The presented methodology is based on the divergent and enantioselective synthesis reported by Jia and co-workers in 2022, which allows for the preparation of several kopsane alkaloids from a common intermediate.[1][2] This application note includes a comprehensive experimental protocol for the multi-step synthesis, a summary of quantitative data for key steps, and a visual representation of the synthetic workflow to aid in understanding and replication.

Introduction

Kopsane alkaloids, isolated from plants of the Kopsia genus, are a family of structurally intricate natural products with promising biological activities. Their complex, caged polycyclic skeleton, featuring multiple contiguous stereocenters, presents a significant challenge for chemical synthesis.[1][2] **5,22-Dioxokopsane** (also referred to as 10,22-Dioxokopsane) is a key member of this family. The development of efficient synthetic routes is crucial for enabling further investigation into their therapeutic potential. This document outlines a recently developed synthetic strategy that provides a practical and adaptable approach to this class of molecules.

Overall Synthetic Strategy



The synthetic approach described herein is a divergent strategy that commences with the construction of a key bicyclo[2.2.2]octane core via an asymmetric Diels-Alder reaction. Subsequent key transformations include a Sml₂-mediated cascade reduction/aldol reaction to form a crucial five-membered ring and a late-stage cascade reductive amination/cyclization to complete the complex heptacyclic caged system of the kopsane core. From a common intermediate, the synthesis diverges to afford several kopsane alkaloids, including the target, (+)-5,22-Dioxokopsane.

Experimental Protocols

The following protocols are adapted from the supplementary information of the synthesis reported by Jia and co-workers (2022).

Synthesis of the Common Heptacyclic Intermediate (K)

The synthesis of the common intermediate involves a multi-step sequence starting from commercially available materials. The key steps leading to the heptacyclic intermediate K are outlined below, with representative experimental details for selected transformations.

Step 1: Vilsmeier-Haack Reaction

- To a solution of the starting indole (1.0 equiv) in anhydrous CH₂Cl₂ at 0 °C is added POCl₃
 (1.5 equiv) dropwise, followed by the addition of anhydrous DMF (3.0 equiv).
- The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours.
- The reaction is quenched by the slow addition of a saturated aqueous solution of NaHCO₃.
- The aqueous layer is extracted with CH₂Cl₂ (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to afford the desired aldehyde.

Step 2: Asymmetric Diels-Alder Reaction



- A solution of the dienophile (1.0 equiv) and the chiral catalyst (0.1 equiv) in CH₂Cl₂ is stirred at the specified temperature.
- The diene (1.2 equiv) is added, and the reaction is monitored by TLC.
- Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the bicyclo[2.2.2]octane derivative.

Step 3: Sml₂-mediated Cascade Reaction

- A solution of the precursor (1.0 equiv) in THF is added to a freshly prepared solution of Sml₂
 (4.0 equiv) in THF at -78 °C.
- The reaction is stirred at this temperature for the specified time and then quenched with a saturated aqueous solution of NH₄Cl.
- The mixture is extracted with EtOAc, and the combined organic layers are washed, dried, and concentrated.
- Purification by flash chromatography provides the cyclized product.

Step 4: Formation of the Common Intermediate K

• Further functional group manipulations, including oxidation and cyclization steps, are carried out to yield the common heptacyclic intermediate K.

Divergent Synthesis of (+)-5,22-Dioxokopsane from Intermediate K

Step 5: Deprotection and Cyclization

- To a solution of the common intermediate K (1.0 equiv) in a mixture of MeOH and H₂O is added Zn dust (10 equiv) and NH₄Cl (5 equiv).
- The mixture is heated at 45 °C and stirred vigorously.
- After completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated.



 The residue is taken up in an appropriate solvent and subjected to the subsequent cyclization conditions to afford an intermediate alcohol.

Step 6: Oxidation to (+)-5,22-Dioxokopsane

- To a solution of the alcohol from the previous step (1.0 equiv) in CH₂Cl₂ is added Dess-Martin periodinane (1.5 equiv) at 0 °C.
- The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).
- The reaction is quenched with a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃.
- The layers are separated, and the aqueous layer is extracted with CH2Cl2.
- The combined organic layers are washed, dried, and concentrated.
- The crude product is purified by flash column chromatography to give (+)-5,22-Dioxokopsane.

Data Presentation

The following table summarizes the yields for the key transformations in the synthesis of (+)-5,22-Dioxokopsane as reported by Jia and co-workers (2022).[1]

Step No.	Transformation	Product	Yield (%)
1-3	Multi-step sequence to key intermediate	Diels-Alder Adduct	-
4	Multi-step sequence from adduct	Common Intermediate K	59% (over 7 steps)
5	Reductive Deprotection and Cyclization	Intermediate Alcohol	74%
6	Oxidation	(+)-5,22- Dioxokopsane	92%



Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of (+)-**5,22- Dioxokopsane** from the common intermediate K.



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Caption: Synthetic workflow for the final steps in the total synthesis of (+)-5,22-Dioxokopsane.

Conclusion

The divergent total synthesis of **5,22-Dioxokopsane** developed by Jia and co-workers provides an efficient and enantioselective route to this complex natural product. The use of a common intermediate allows for the synthesis of other members of the kopsane alkaloid family, making this a valuable strategy for the drug discovery and development community. The detailed protocols and data presented in this application note are intended to facilitate the reproduction of this synthesis and to serve as a foundation for the design of new analogs with potential therapeutic applications.

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